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Compound of Interest

Compound Name:
(2S)-2-(Fmoc-amino)tetradecanoic

acid

CAS No.: 478706-50-2

Cat. No.: B6317205

Get Quote

Executive Summary
(S)-Fmoc-2-aminotetradecanoic acid (also known as Fmoc-L-2Ated-OH, CAS: 478706-50-2) is

a 14-carbon aliphatic amino acid derivative critical for the solid-phase synthesis of lipidated

peptides, membrane-active therapeutics, and[1]. Because the stereochemistry of the α-carbon

dictates the secondary structure, membrane insertion angles, and hydrophobic interactions of

the resulting peptide, validating its chiral purity is a non-negotiable quality control step. This

guide provides an objective comparison of optical rotation standards for this compound against

its enantiomeric alternatives, detailing the causality behind the analytical methods used to

establish its specific rotation.
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When analyzing long-chain unnatural amino acids like Fmoc-2-aminotetradecanoic acid,

specific rotation (

) is highly sensitive to the physicochemical environment.

Solvent Causality (Why DMF?): Long-chain aliphatic amino acids are highly amphiphilic. In

aqueous or polar protic solvents, the 14-carbon tetradecyl chains undergo hydrophobic

collapse, forming micelles or aggregates. These aggregates scatter polarized light, leading to

erratic and artificially distorted optical rotation angles. N,N-Dimethylformamide (DMF) is

selected as the standard solvent because it is a polar aprotic solvent capable of fully

solvating both the highly hydrophobic aliphatic tail and the polar Fmoc-protected

amino/carboxylic acid moieties[2]. This ensures a true molecular solution, which is a

fundamental prerequisite for accurate polarimetry.

Thermal Causality: Specific rotation is strictly thermostated at 20.0 °C. Thermal expansion of

the solvent alters the volumetric concentration (c), while thermal kinetic energy shifts the

conformational equilibrium of the bulky Fmoc group, directly impacting the observed rotation

angle.

Comparative Data: Optical Rotation Standards
The following table objectively compares the optical rotation standards of the (S)-enantiomer

against its (R)-enantiomer and the racemic mixture.
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Compound
CAS
Number

Stereochem
istry

Specific
Rotation

(C=1, DMF)

Melting
Point

Primary
Application

(S)-Fmoc-2-

aminotetrade

canoic acid

478706-50-2 L-isomer (S) -10 ± 1° 94 - 96 °C

Native

lipidation,

bioactive

peptides

(R)-Fmoc-2-

aminotetrade

canoic acid

N/A D-isomer (R) +9 ± 1° 94 - 96 °C

Protease-

resistant

peptidomimet

ics

(R,S)-Fmoc-

2-

aminotetrade

canoic acid

919122-99-9 Racemic 0° Variable

Non-chiral

surfactant

development

Data sourced from verified chemical catalog specifications[2][3][4].
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Sample Preparation:
(S)-Fmoc-2-Ated-OH

(C=1 in DMF)

Primary Standard:
Polarimetry [α]D²⁰

 Thermostated at 20°C

Orthogonal Validation:
Chiral HPLC (ee %)

 Hexane/IPA gradient
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Chiral Purity Release

 Target: -10 ± 1° Target: >99% ee

Self-Validation:
Quartz Control Plate
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Fig 1. Self-validating chiral analysis workflow for (S)-Fmoc-2-aminotetradecanoic acid.
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Self-Validating Methodologies for Chiral Purity
To ensure scientific integrity, the following protocols are designed as self-validating systems,

meaning the method inherently verifies its own accuracy during execution.

Protocol 1: High-Precision Polarimetry (Primary
Standard)
While polarimetry is the industry standard for bulk release, the relatively low specific rotation of

(S)-Fmoc-2-aminotetradecanoic acid (-10°) means that minor instrumental drift can result in

false failures.

Instrument Calibration (Self-Validation Step): Before introducing the sample, calibrate the

digital polarimeter using a certified Quartz Control Plate (e.g., +17.00° standard) as

recommended by . This isolates potential instrument error (such as light source degradation

or detector misalignment) from actual sample variance.

Sample Preparation: Analytically weigh exactly 100.0 mg of (S)-Fmoc-2-aminotetradecanoic

acid. Transfer quantitatively to a 10.0 mL Class A volumetric flask.

Solvation: Add ~7 mL of HPLC-grade DMF. Sonicate briefly until fully dissolved, then

equilibrate the flask to exactly 20.0 °C in a water bath before filling to the meniscus.

(Causality: Specific rotation is inversely proportional to concentration; thermal expansion of

the solvent before reaching the final volume will skew the C=1 concentration).

Measurement: Fill a 100 mm polarimeter tube, ensuring no air bubbles are trapped in the

light path (bubbles cause refraction and scattering, invalidating the measurement). Read the

observed angle (

) using the Sodium D-line (589 nm).

Calculation:

. The acceptance criterion is -9.0° to -11.0°[2].

Protocol 2: Orthogonal Validation via Chiral HPLC
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Because polarimetry measures the net rotation, it cannot reliably quantify trace enantiomeric

impurities (<1% ee) for compounds with low absolute rotation values. Therefore, Chiral HPLC

is required as an orthogonal validation method.

System Setup: Utilize a Chiralpak IC column (or an equivalent immobilized polysaccharide

chiral stationary phase).

Mobile Phase Causality: Use a mobile phase of Hexane / Isopropanol / Trifluoroacetic acid

(TFA) (e.g., 80:20:0.1 v/v/v). (Causality: The addition of 0.1% TFA is critical. It suppresses

the ionization of the free carboxylic acid on the tetradecanoic acid chain, preventing severe

peak tailing and ensuring sharp, quantifiable peaks).

Detection: Monitor UV absorbance at 254 nm, utilizing the strong

transition of the Fmoc protecting group.

Self-Validation Step (Resolution Check): Spike the (S)-isomer sample with 1.0% of the (R)-

isomer. The system is only validated if the chromatogram demonstrates baseline resolution (

) between the two enantiomeric peaks, proving the system's capability to detect trace
epimerization.

Conclusion
Establishing robust optical rotation standards for (S)-Fmoc-2-aminotetradecanoic acid requires

a deep understanding of its physical chemistry. By utilizing DMF to prevent hydrophobic

aggregation and employing a self-validating workflow that pairs traditional polarimetry with

orthogonal Chiral HPLC, researchers can confidently verify the chiral purity of this critical lipidic

building block prior to solid-phase peptide synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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